Cathepsin L Inhibitor VI

Cysteine Protease Inhibition Selectivity Profiling Enzymology

Cathepsin L Inhibitor VI is a noncovalent, tripeptide-sized inhibitor engineered to mimic cathepsin L's autoinhibitory propeptide. It delivers nanomolar potency (Ki=19 nM) with 210–310-fold selectivity over cathepsins B and K—critical for viral entry and tumor studies where off-target inhibition obscures CTSL-specific phenotypes. Proteolytically stable during extended incubations, it ensures consistent target engagement. Its reverse-binding mode, validated by 1.9 Å crystallography, makes it an ideal SAR scaffold. Choose ≥98% purity for definitive CTSL attribution.

Molecular Formula C41H49N7O4S
Molecular Weight 735.9 g/mol
Cat. No. B12103475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin L Inhibitor VI
Molecular FormulaC41H49N7O4S
Molecular Weight735.9 g/mol
Structural Identifiers
SMILESCSCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C41H49N7O4S/c1-53-28-36(46-37(49)27-31-19-21-33(22-20-31)32-16-9-4-10-17-32)40(52)47-34(18-11-24-45-41(42)43)39(51)48-35(26-30-14-7-3-8-15-30)38(50)44-25-23-29-12-5-2-6-13-29/h2-10,12-17,19-22,34-36H,11,18,23-28H2,1H3,(H,44,50)(H,46,49)(H,47,52)(H,48,51)(H4,42,43,45)
InChIKeyUYRQVAFRIYOHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathepsin L Inhibitor VI: A Selective, Noncovalent Tripeptide Tool for CTSL Research


Cathepsin L Inhibitor VI (CAS 478164-48-6), also known as Cathepsin L-IN-3 or 4-Biphenylac-Cys(Me)-D-Arg-Phe-(2-phenylethyl)amide, is a tripeptide-sized, noncovalent inhibitor of human cathepsin L (CTSL), a lysosomal cysteine protease implicated in protein degradation, viral entry, and tumor metastasis [1]. Unlike broad-spectrum or covalent cysteine protease inhibitors, this compound was rationally designed to mimic the autoinhibitory propeptide of cathepsin L, adopting a unique reverse-binding mode that spans both S and S' subsites of the active site [1]. This structural design imparts a distinct profile of nanomolar potency, high selectivity against related cathepsins (K and B), and demonstrated resistance to proteolytic degradation by the target enzyme [1].

Why Cathepsin L Inhibitor VI Cannot Be Substituted by Generic Protease Inhibitors


Generic cysteine protease inhibitors such as E-64 or leupeptin exhibit broad-spectrum activity across cathepsins B, L, K, and S, while peptidyl aldehydes like Z-Phe-Tyr-CHO, though potent, operate via covalent, substrate-like binding and are subject to selectivity limitations [1]. These functional differences are not interchangeable; they directly impact experimental outcomes, particularly in complex biological models where off-target cathepsin inhibition confounds phenotypic interpretation. Cathepsin L Inhibitor VI provides a unique combination of noncovalent, reverse-binding inhibition, nanomolar potency (Ki = 19 nM), and high selectivity (up to 310-fold) against the closely related cathepsin K, a feature absent in many commonly used alternatives [1]. Simply substituting a general cysteine protease inhibitor risks invalidating studies requiring specific CTSL attribution, as detailed in the quantitative evidence below.

Quantitative Differentiation of Cathepsin L Inhibitor VI vs. Key Comparators


Comparative Potency and Selectivity Profile vs. Broad-Spectrum Inhibitor E-64

Cathepsin L Inhibitor VI exhibits a Ki of 19 nM against human cathepsin L, which is comparable to the IC50 of the broad-spectrum inhibitor E-64 (2.5 nM) [REFS-1, REFS-2]. Critically, however, Cathepsin L Inhibitor VI demonstrates a 310-fold and 210-fold selectivity for CTSL over cathepsins K and B, respectively [1]. In contrast, E-64 potently inhibits cathepsins K, L, and S with IC50 values ranging from 1.4 to 4.1 nM, offering no meaningful discrimination within the papain superfamily [2].

Cysteine Protease Inhibition Selectivity Profiling Enzymology

Selectivity Advantage Over the Endogenous Propeptide Fragment

The design of Cathepsin L Inhibitor VI was inspired by the natural autoinhibitory propeptide of cathepsin L. While the full-length 96-residue propeptide has a Ki of 0.088 nM, it shows only 2-fold selectivity for cathepsin L over cathepsin K [1]. In a direct comparison from the same study, Cathepsin L Inhibitor VI (compound 7) achieved a remarkable 310-fold selectivity for cathepsin L over cathepsin K, a 155-fold improvement in selectivity despite being a much smaller molecule [1].

Selectivity Engineering Structure-Based Design Propeptide Mimicry

Proteolytic Stability vs. Substrate-Like Peptidyl Inhibitors

A common pitfall of peptide-based inhibitors is their susceptibility to degradation by the target protease, which can confound kinetic measurements and reduce effective concentration in long-term assays. Enzymatic analysis of Cathepsin L Inhibitor VI (compound 7) showed that it was completely resistant to proteolysis by cathepsin L after a 4-hour incubation at 28°C under standard assay conditions, with no signs of cleavage observed via HPLC analysis [1]. This stability is attributed to its noncovalent, reverse-binding mode, which precludes substrate-like cleavage.

Inhibitor Stability Enzyme Kinetics Assay Development

Structural Differentiation: Reverse-Binding Mode Confirmed by X-Ray Crystallography

Unlike substrate-competitive inhibitors that bind in a forward orientation, Cathepsin L Inhibitor VI and its analogs (e.g., compound 13) were confirmed by 1.9 Å X-ray crystallography to bind in a reverse orientation relative to a normal peptide substrate, spanning both the S' and S subsites of the cathepsin L active site [1]. This binding mode mimics the natural propeptide autoinhibition and is a key structural feature that underpins both its high selectivity and its resistance to proteolysis [1].

Structural Biology Mechanism of Action Inhibitor Design

Optimal Research Applications for Cathepsin L Inhibitor VI


Dissecting Cathepsin L-Specific Roles in Multi-Cathepsin Biological Systems

In complex models such as viral entry (e.g., SARS-CoV-2, Ebola) or tumor microenvironment studies where multiple cathepsins (B, K, L, S) are expressed, the 210- to 310-fold selectivity of Cathepsin L Inhibitor VI over cathepsins B and K is essential [1]. Using a broad-spectrum inhibitor like E-64 would obscure the specific contribution of CTSL. This compound enables researchers to confidently attribute observed phenotypes—such as reduced viral replication or decreased invasive capacity—to the specific inhibition of cathepsin L [1].

Long-Term Cell Culture and Time-Course Assays Requiring Stable Inhibition

For experiments involving extended inhibitor incubation (e.g., differentiation assays, autophagy flux studies, or chronic treatment models), the demonstrated proteolytic stability of Cathepsin L Inhibitor VI is a critical advantage [1]. Unlike some peptidyl inhibitors that may be degraded by the target protease over time, this compound maintains its structural integrity, ensuring a consistent level of target engagement throughout the experimental window. This reduces variability and simplifies dose-response modeling [1].

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

The well-characterized, noncovalent reverse-binding mode of Cathepsin L Inhibitor VI, validated by a 1.9 Å crystal structure, makes it an ideal reference compound for SAR campaigns [1]. Researchers can use this scaffold to explore modifications that enhance potency, alter physicochemical properties, or further tune selectivity, with the confidence that the fundamental binding mode is both understood and structurally verified [1].

Validating Cathepsin L as a Target in Bone Resorption Models

Given the prominent role of cathepsin K in osteoclast-mediated bone resorption, studies investigating the potential contribution of cathepsin L to bone metabolism require an inhibitor with high discrimination between these two enzymes. The 310-fold selectivity of Cathepsin L Inhibitor VI for CTSL over cathepsin K makes it the preferred tool for such investigations, allowing researchers to isolate CTSL-specific effects without confounding inhibition of the primary bone-resorbing protease [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cathepsin L Inhibitor VI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.